molecular formula C18H24ClN2O4P B11405740 Diethyl [2-(4-chlorophenyl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate

Diethyl [2-(4-chlorophenyl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11405740
M. Wt: 398.8 g/mol
InChI Key: RVMRWPKATRBHTF-UHFFFAOYSA-N
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Description

Diethyl [2-(4-chlorophenyl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate is a chemical compound that belongs to the class of phosphonates It is characterized by the presence of a 4-chlorophenyl group, a piperidin-1-yl group, and an oxazol-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [2-(4-chlorophenyl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 4-Chlorophenyl Group: This step involves the substitution reaction where the 4-chlorophenyl group is introduced into the oxazole ring.

    Attachment of the Piperidin-1-yl Group: The piperidin-1-yl group is then attached to the oxazole ring through a nucleophilic substitution reaction.

    Phosphonation: Finally, the phosphonate group is introduced through a reaction with diethyl phosphite under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(4-chlorophenyl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Reagents like halogens, acids, and bases are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Diethyl [2-(4-chlorophenyl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Diethyl [2-(4-chlorophenyl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diethyl [2-(4-chlorophenyl)-5-(dimethylamino)-1,3-oxazol-4-yl]phosphonate: Similar in structure but with a dimethylamino group instead of a piperidin-1-yl group.

    Diethyl [2-(4-chlorophenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate: Contains a morpholin-4-yl group instead of a piperidin-1-yl group.

Uniqueness

Diethyl [2-(4-chlorophenyl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate is unique due to the presence of the piperidin-1-yl group, which can impart different chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C18H24ClN2O4P

Molecular Weight

398.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-diethoxyphosphoryl-5-piperidin-1-yl-1,3-oxazole

InChI

InChI=1S/C18H24ClN2O4P/c1-3-23-26(22,24-4-2)17-18(21-12-6-5-7-13-21)25-16(20-17)14-8-10-15(19)11-9-14/h8-11H,3-7,12-13H2,1-2H3

InChI Key

RVMRWPKATRBHTF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Cl)N3CCCCC3)OCC

Origin of Product

United States

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